molecular formula C15H11FN2OS B11513517 2-fluoro-N-(7-methyl-1,3-benzothiazol-2-yl)benzamide

2-fluoro-N-(7-methyl-1,3-benzothiazol-2-yl)benzamide

Cat. No.: B11513517
M. Wt: 286.3 g/mol
InChI Key: BJCGBZJZJCBPAE-UHFFFAOYSA-N
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Description

2-fluoro-N-(7-methyl-1,3-benzothiazol-2-yl)benzamide is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. These compounds are known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties .

Chemical Reactions Analysis

2-fluoro-N-(7-methyl-1,3-benzothiazol-2-yl)benzamide undergoes various chemical reactions, including:

Scientific Research Applications

2-fluoro-N-(7-methyl-1,3-benzothiazol-2-yl)benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: This compound is studied for its potential antibacterial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as an anticancer agent.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-fluoro-N-(7-methyl-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes, leading to the disruption of essential biological pathways. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antibacterial or anticancer effects .

Comparison with Similar Compounds

2-fluoro-N-(7-methyl-1,3-benzothiazol-2-yl)benzamide can be compared with other benzothiazole derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other benzothiazole derivatives.

Properties

Molecular Formula

C15H11FN2OS

Molecular Weight

286.3 g/mol

IUPAC Name

2-fluoro-N-(7-methyl-1,3-benzothiazol-2-yl)benzamide

InChI

InChI=1S/C15H11FN2OS/c1-9-5-4-8-12-13(9)20-15(17-12)18-14(19)10-6-2-3-7-11(10)16/h2-8H,1H3,(H,17,18,19)

InChI Key

BJCGBZJZJCBPAE-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)N=C(S2)NC(=O)C3=CC=CC=C3F

Origin of Product

United States

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